9-oxo-9H-Thioxanthene-2-carboxylic acid

Descripción general

Descripción

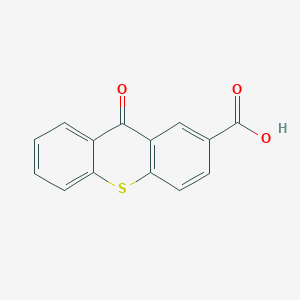

9-oxo-9H-Thioxanthene-2-carboxylic acid is an organic compound with the molecular formula C14H8O3S It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the second position and a ketone group at the ninth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-Thioxanthene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with phthalic anhydride, followed by oxidation to introduce the ketone group at the ninth position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it into a secondary alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate esterification or amidation reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Esters or amides.

Aplicaciones Científicas De Investigación

Overview

9-Oxo-9H-thioxanthene-2-carboxylic acid (CAS No. 25095-94-7) is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to function effectively in fields such as photoinitiation, medicinal chemistry, and materials science. This article explores its applications in detail, supported by data tables and case studies.

Photoinitiators in Polymer Chemistry

This compound serves as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial for initiating polymerization upon exposure to UV light, leading to the rapid curing of coatings.

Case Study : A study demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators .

| Property | Value |

|---|---|

| Curing Speed | Faster than conventional initiators |

| Mechanical Strength | Enhanced durability |

Medicinal Chemistry

Research indicates that derivatives of thioxanthene compounds, including this compound, show promising biological activities such as anti-tumor and anti-inflammatory effects.

Case Study : A screening of thioxanthenes for activity against breast cancer gene inhibitors revealed that certain derivatives exhibited significant inhibitory effects, suggesting potential for drug development .

| Compound | Activity | Yield |

|---|---|---|

| Thioxanthene Derivative A | Inhibitor of BRCT domains | 36% |

| Thioxanthene Derivative B | Anti-inflammatory | 46% |

Synthesis of Novel Compounds

The compound is utilized as a starting material for synthesizing various thioxanthene derivatives, which can be further modified for specific applications in pharmaceuticals or materials science.

Synthesis Example :

A reaction involving this compound with acyclic compounds yielded novel esters with enhanced properties suitable for targeted applications .

| Reactants | Product | Yield |

|---|---|---|

| 9-Oxo-9H-thioxanthene + Acyclic Compound | Ester Derivative | 71% |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific optical properties.

Research Findings : Studies indicate that incorporating thioxanthene derivatives into polymer matrices can enhance the thermal stability and optical clarity of the resultant materials .

Mecanismo De Acción

The mechanism by which 9-oxo-9H-Thioxanthene-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Thioxanthone: Similar in structure but lacks the carboxylic acid group.

9H-Thioxanthene-2-carboxylic acid: Similar but without the ketone group at the ninth position.

9-oxo-9H-Thioxanthene-3-carboxylic acid: Similar but with the carboxylic acid group at the third position.

Uniqueness: 9-oxo-9H-Thioxanthene-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Actividad Biológica

9-Oxo-9H-thioxanthene-2-carboxylic acid (CAS No. 25095-94-7) is a synthetic organic compound characterized by its unique thioxanthene core and functional groups, including a carboxylic acid and a ketone. This compound has attracted attention in medicinal chemistry and biochemistry due to its potential biological activities.

- Molecular Formula : C₁₄H₈O₃S

- Molecular Weight : 256.28 g/mol

- Structure : Contains a fused ring system with sulfur, contributing to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses by interacting with specific enzymes involved in these pathways. Its potential as an anti-inflammatory agent has been highlighted in various research articles.

2. Cell Signaling Modulation

The compound has been shown to influence cell signaling pathways, particularly those related to apoptosis (programmed cell death) and cell proliferation. This suggests its utility in cancer research and treatment strategies.

3. Proteomics Applications

this compound has been utilized in proteomics for studying protein interactions, which is crucial for understanding various biological processes and disease mechanisms.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, various derivatives have been synthesized through aromatic nucleophilic substitution reactions, leading to compounds with improved solubility or reactivity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications in inflammatory diseases. |

| Apoptosis Regulation | Influences apoptotic pathways, suggesting a role in cancer therapy. |

| Proteomics Research | Useful for studying protein interactions; aids in elucidating mechanisms of disease. |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Inflammation Model : In vitro studies demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Lines : Studies using cancer cell lines revealed that the compound induced apoptosis through the activation of caspases, which are critical mediators of apoptosis.

- Protein Interaction Studies : Binding affinity assays showed that this compound interacts with specific proteins involved in cell signaling, highlighting its role as a tool for proteomics research.

Propiedades

IUPAC Name |

9-oxothioxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFNJKRRFYQNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330399 | |

| Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25095-94-7 | |

| Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.